5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isobutylisoxazole
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Overview
Description
5-[(2-butyl-2,5-dihydro-1H-pyrrol-1-yl)carbonyl]-3-isobutylisoxazole, also known as BCTC, is a synthetic compound that has been widely studied for its potential use as a pharmaceutical drug. BCTC is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1), which is a non-selective cation channel that is expressed in sensory neurons and plays a key role in pain perception and inflammation.
Scientific Research Applications
Multicomponent Synthesis Techniques
One study describes a novel multicomponent synthesis of pyrrolo[3,4-b]pyridin-5-one, starting from simple inputs, including a method that involves the reaction with alpha,beta-unsaturated acyl chloride leading to new scaffold-generating reactions. This demonstrates the utility of pyrrole derivatives in synthesizing complex heterocyclic structures, potentially relevant to the chemical family of interest (Janvier et al., 2002).
Coordination Chemistry and Ligand Synthesis
Research into the synthesis and coordination chemistry of bisoxazine ligands, derived from pyrrole, has been conducted to explore their applications in creating complex metal-organic structures. This study underscores the significance of pyrrole derivatives in developing ligands for coordination chemistry, which could be analogous to applications for the specified chemical (Mazet & Gade, 2003).
Antimicrobial Activity
Compounds derived from isoxazole, such as 5-pyridin-4-yl-1,3,4-oxadiazole-2-thiol, have been synthesized and evaluated for their antimicrobial activities. This indicates the potential for compounds within this chemical space, including the specified compound, to possess biological activities that could be harnessed for antimicrobial purposes (Bayrak et al., 2009).
Corrosion Inhibition
The use of pyrrolo[1,2-b][1,2]oxazole derivatives as corrosion inhibitors for mild steel in acidic conditions has been investigated. This research highlights the application of pyrrole and isoxazole derivatives in materials science, specifically in protecting metals from corrosion (Moretti, Guidi, & Fabris, 2013).
Drug Discovery and Biological Activity
Studies on pyrrole-oxindole derivatives as progesterone receptor modulators indicate the pharmaceutical significance of pyrrole derivatives. These findings suggest that structurally related compounds, such as the one of interest, could have potential applications in medicinal chemistry and drug development (Fensome et al., 2008).
Mechanism of Action
The mechanism of action of pyrrole-containing compounds can vary widely depending on the specific compound and its biological target. Many pyrrole-containing drugs are known to have diverse biological properties, such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, antimalarial, and many more .
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2-butyl-2,5-dihydropyrrol-1-yl)-[3-(2-methylpropyl)-1,2-oxazol-5-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-4-5-7-14-8-6-9-18(14)16(19)15-11-13(17-20-15)10-12(2)3/h6,8,11-12,14H,4-5,7,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJVKKIKYAZXSM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C=CCN1C(=O)C2=CC(=NO2)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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